1H-Indole-1-ethanamine, 3-methyl-
Description
Properties
IUPAC Name |
2-(3-methylindol-1-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-9-8-13(7-6-12)11-5-3-2-4-10(9)11/h2-5,8H,6-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMBBBPUIYCGRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401259 | |
| Record name | 1H-Indole-1-ethanamine, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103855-44-3 | |
| Record name | 1H-Indole-1-ethanamine, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-1-ethanamine, 3-methyl- typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For instance, the reaction of 3-methylphenylhydrazine with acetaldehyde in the presence of acetic acid and hydrochloric acid can yield 1H-Indole-1-ethanamine, 3-methyl-.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-1-ethanamine, 3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common for indoles. For example, nitration using nitric acid and sulfuric acid can introduce nitro groups at specific positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid and sulfuric acid for nitration reactions.
Major Products:
Oxidation: Indole-3-carboxylic acids.
Reduction: Reduced indole derivatives.
Substitution: Nitroindoles and other substituted indole derivatives.
Scientific Research Applications
1H-Indole-1-ethanamine, 3-methyl- has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are used in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Indole derivatives are known for their therapeutic potential, and this compound is explored for its role in drug discovery and development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-1-ethanamine, 3-methyl- involves its interaction with various molecular targets and pathways. The indole ring can bind to specific receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmitter levels and signaling pathways. Additionally, the compound’s methyl group can affect its binding affinity and selectivity towards different targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Positional Isomers and Substitution Patterns
2-(1H-Indol-1-yl)ethanamine ()
- Molecular Formula : C₁₀H₁₂N₂.
- Key Differences : Lacks the 3-methyl group, which may reduce steric hindrance and alter receptor binding compared to the 3-methyl analog. This compound is a positional isomer of tryptamine (3-substituted indole-ethanamine) .
Tryptamine (1H-Indole-3-ethanamine) ()
- Molecular Formula : C₁₀H₁₂N₂ (same as 2-(1H-Indol-1-yl)ethanamine).
- Biological Relevance: Acts as a serotonergic agonist; precursor to hallucinogenic compounds like psilocybin. The 3-position substitution is critical for interactions with serotonin receptors .
5-Methoxy-1H-indole-3-ethanamine Hydrochloride ()
- Structure : Methoxy (-OCH₃) group at the 5-position and ethanamine at the 3-position.
- Molecular Formula : C₁₁H₁₅ClN₂O.
- Key Differences: The 5-methoxy group enhances lipophilicity and metabolic stability compared to non-methoxylated analogs. This derivative (Mexamine) is used in studies of vasoconstriction and receptor selectivity .
Substituent Effects on Physicochemical Properties
*Estimated using fragment-based methods (e.g., Moriguchi LogP). †Calculated based on molecular formula (C₁₁H₁₄N₂).
Q & A
Q. What are the common synthesis routes for 1H-Indole-1-ethanamine, 3-methyl-, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves modifying tryptamine derivatives through alkylation or diazonium salt reactions. Key steps include:
- Solvent Selection : Ethanol or acetonitrile is used to dissolve precursors, ensuring solubility and reactivity .
- Temperature Control : Maintaining 40–60°C during diazonium coupling prevents side reactions .
- pH Monitoring : Adjusting pH to 7–8 stabilizes intermediates, improving purity .
- Purification : Column chromatography or recrystallization isolates the compound, with yields reported between 60–85% under optimized conditions .
Q. Which spectroscopic techniques are essential for characterizing 1H-Indole-1-ethanamine, 3-methyl-?
- Methodological Answer :
- NMR Spectroscopy : and NMR identify substituent positions (e.g., methyl at C3 and ethanamine side chain) via characteristic shifts (e.g., indolic NH at δ 8.1–8.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 175.12) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Amine N-H stretches (~3300 cm) and indole ring vibrations (~1600 cm) validate functional groups .
Q. What biological activities are associated with the methyl group at the C3 position of the indole core?
- Methodological Answer : The methyl group enhances:
- Receptor Binding : Steric effects increase selectivity for serotonin receptor subtypes (e.g., 5-HT), as shown in radioligand displacement assays (IC values ≤10 µM) .
- Antibacterial Activity : Methylation improves lipophilicity, enabling efflux pump inhibition in Staphylococcus aureus (MIC reduction by 4-fold when combined with ciprofloxacin) .
Advanced Research Questions
Q. How can researchers optimize synthetic protocols to address low yield or impurity issues?
- Methodological Answer :
- Reaction Monitoring : Use thin-layer chromatography (TLC) or in-situ IR to track intermediate formation .
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps to reduce byproducts .
- Scale-Up Adjustments : For >10g batches, replace ethanol with acetonitrile to improve heat transfer and reduce reaction time by 30% .
Q. How should researchers resolve contradictions in pharmacological data across studies (e.g., varying receptor affinities)?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., HEK293 expressing 5-HT) and buffer conditions (pH 7.4, 37°C) to minimize variability .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from ≥3 independent studies to identify outliers or confounding variables (e.g., enantiomeric purity) .
Q. What computational methods predict the compound’s interactions with serotonin receptors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding poses in 5-HT’s orthosteric site, prioritizing residues Asp116 and Tyr390 for hydrogen bonding .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD <2.0 Å indicates strong binding) .
Q. What strategies are effective for structure-activity relationship (SAR) studies of 1H-Indole-1-ethanamine derivatives?
- Methodological Answer :
- Analog Synthesis : Introduce substituents (e.g., halogens at C7) via electrophilic substitution and compare EC values in functional assays .
- Pharmacophore Mapping : Generate QSAR models using MOE software, highlighting hydrophobic (methyl) and hydrogen-bond donor (amine) features as critical for activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
